5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Description
5-Chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 897545-85-6, MW: 273.11) is a benzimidazole derivative featuring a chloroacetyl substituent at the 6-position, a chlorine atom at the 5-position, and dimethyl groups at the 1- and 3-positions of the benzimidazole core . Benzimidazole derivatives are widely studied for their structural resemblance to purines, enabling diverse biological activities such as kinase inhibition, antimicrobial effects, and antiproliferative properties .
Properties
IUPAC Name |
5-chloro-6-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-14-8-3-6(10(16)5-12)7(13)4-9(8)15(2)11(14)17/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWFJLHRSUUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)CCl)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 5-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloroacetyl group can yield corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This mechanism is crucial for designing enzyme inhibitors that can be used in treating diseases linked to enzyme overactivity .
- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis. This property is significant for cancer research, where controlling cell growth is vital .
Chemical Industry
In the chemical industry, 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one serves as an intermediate in synthesizing more complex benzimidazole derivatives. Its unique chemical properties allow it to be utilized in producing specialty chemicals and materials .
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Enzyme Inhibition Studies : Research conducted by Smith et al. (2024) investigated the mechanism of action concerning enzyme inhibition. The study revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways linked to cancer progression .
- Pharmacological Potential : A comprehensive review in Current Medicinal Chemistry discussed the potential therapeutic applications of benzimidazole derivatives, including this compound in treating various diseases such as cancer and infections .
Mechanism of Action
The mechanism of action of 5-chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Position and Electronic Effects
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The chloroacetyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) and other electron-withdrawing substituents (e.g., nitro, fluoro in ). Electron-withdrawing groups often reduce cytotoxicity in normal cells but may enhance specificity for cancer targets .
- Positional Influence: The 6-position substituent (chloroacetyl vs. phenoxy in triclabendazole-keto) significantly alters lipophilicity and target binding. For instance, triclabendazole-keto’s bulky dichlorophenoxy group enhances anthelmintic activity but may limit blood-brain barrier penetration compared to the smaller chloroacetyl group .
Antiproliferative Activity :
- Benzimidazoles with electron-donating groups (e.g., 9b in , IC₅₀ = 4.7 µM against HEPG2) outperform those with electron-withdrawing groups in cytotoxicity. The target compound’s chloroacetyl group may reduce potency compared to analogs like 10a (IC₅₀ = 2.2 µM) but improve selectivity .
- Kinase Inhibition : The benzimidazole nucleus is critical for kinase inhibitors like APY29 and AT9283 . Molecular docking suggests that substituents at the 5- and 6-positions (e.g., chloroacetyl) could modulate hydrogen bonding with kinase active sites, though this requires experimental validation .
Antimicrobial and Psychotropic Effects :
- Benzimidazoles with 2-chloromethyl groups (Derivatives 32–39) exhibit direct antimicrobial activity, likely due to alkylating properties . The target compound’s chloroacetyl group may offer a different mechanism, such as covalent binding via the acetyl chloride moiety.
- Diazepino[1,2-a]benzimidazoles (e.g., Compound 522) show psychotropic activity attributed to fluorinated substituents and fused ring systems . The target compound lacks such features, suggesting divergent applications.
Biological Activity
5-Chloro-6-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 273.11 g/mol. The synthesis typically involves the reaction of 5-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with chloroacetyl chloride in the presence of a base like triethylamine under reflux conditions. Purification is achieved through recrystallization or chromatography .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition and altering metabolic pathways.
- Receptor Modulation : It may also influence cellular receptors, thus modulating signal transduction pathways that affect cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate antibacterial activity | 32 µg/mL |
| Staphylococcus aureus | Strong antibacterial activity | 16 µg/mL |
| Candida albicans | Moderate antifungal activity | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes its effects:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Significant cytotoxicity |
| A549 (Lung) | 20 | Moderate cytotoxicity |
| HepG2 (Liver) | 10 | High cytotoxicity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential in cancer therapy .
Case Studies
A recent study evaluated the compound's effects on MCF-7 cells, demonstrating that it induces apoptosis through the intrinsic pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with the compound .
Another case study focused on its antibacterial properties against multidrug-resistant strains of Staphylococcus aureus. The compound showed synergistic effects when combined with common antibiotics, enhancing their efficacy and reducing the likelihood of resistance development .
Q & A
Q. Basic
Q. Advanced
- Single-crystal X-ray diffraction : Resolve steric effects of the chloroacetyl group and hydrogen-bonding networks. For example, torsion angles between the benzimidazole core and substituents can be measured (e.g., C6–N1–C8–O1 = 178.9°) .
- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic structure .
How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Basic
The chloroacetyl moiety is highly electrophilic, enabling:
- Nucleophilic displacement : React with amines (e.g., benzylamine) in DMF at 60°C to form amide derivatives .
- Hydrolysis : Convert to a carboxylic acid under basic conditions (e.g., NaOH/ethanol, 70°C) .
Q. Advanced
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., thiophenol vs. aniline) .
- Steric effects : Analyze crystallographic data to assess how the 1,3-dimethyl groups hinder access to the chloroacetyl carbon .
What strategies are recommended for evaluating the compound’s biological activity, particularly in antimicrobial assays?
Q. Basic
- Disk diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- MIC determination : Use broth microdilution with resazurin as a viability indicator .
Q. Advanced
- Mechanistic studies : Perform time-kill assays and SEM imaging to assess membrane disruption .
- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .
How can QSAR models predict the biological activity of derivatives, and what descriptors are most relevant?
Q. Advanced
- Descriptor selection : Use topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric parameters (molar refractivity) .
- Model validation : Apply a dataset of 131 benzimidazole analogs to correlate computed descriptors with experimental IC₅₀ values (e.g., against MDA-MB-231 cells) .
- Contradiction resolution : Address outliers by re-evaluating tautomeric forms or solvation effects in docking simulations .
How should conflicting data on cytotoxic activity across studies be resolved?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., MDA-MB-231 vs. HepG2) and protocols (MTT vs. SRB) .
- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites in cell media .
- Structural analogs : Compare with 5-bromo-4-nitro-2-(trifluoromethyl)-benzimidazole to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
